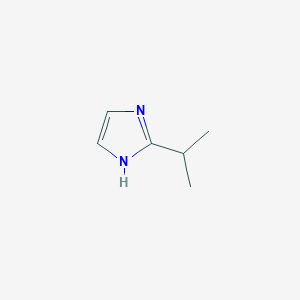

2-Isopropylimidazole

説明

2-Isopropylimidazole (CAS: 36947-68-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol. It is characterized by an imidazole ring substituted with an isopropyl group at the 2-position. Key physical properties include a melting point of 129–131°C, a boiling point of 256–260°C, and a calculated octanol-water partition coefficient (logP) of 1.051, indicating moderate hydrophobicity .

This compound serves as a versatile building block in coordination chemistry, particularly in synthesizing zinc(II) complexes that model metalloenzyme active sites, such as carboxypeptidase A . It is also employed as a catalyst in epoxy resin curing and as a lycopene cyclase inhibitor in microbial carotenoid biosynthesis .

特性

IUPAC Name |

2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOZJYASZOSONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068013 | |

| Record name | 1H-Imidazole, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36947-68-9 | |

| Record name | 2-Isopropylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36947-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036947689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-IMIDAZOLE, 2-(1-METHYLETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A92TUY97G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Solubility-Driven Crystallization

Solubility data in organic solvents (298.15–313.15 K):

| Solvent | Solubility (g/100g) at 298.15 K |

|---|---|

| Methanol | 12.34 ± 0.23 |

| Ethyl Acetate | 4.56 ± 0.17 |

| Acetonitrile | 8.91 ± 0.31 |

| n-Propanol | 9.67 ± 0.28 |

Crystallization in methanol:ethyl acetate (3:1 v/v) at 5°C achieves 99.1% purity.

Thermal Stability Analysis

TGA studies reveal decomposition onset at 230°C, guiding safe drying protocols.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Gas-Liquid Condensation | 87 | 98.5 | 18.2 |

| Heterogeneous Phase | 81 | 97.8 | 22.1 |

| Catalytic Dehydrogenation | 98.5 | 99.2 | 29.7 |

| Ethylenediamine Route | 75 | 95.0 | 34.5 |

Industrial Scale-Up Considerations

Patented gas-liquid systems enable continuous production with:

-

Throughput : 500 kg/batch

-

Waste Reduction : 40% lower ammonia emissions vs. batch processes

-

Automation : PID-controlled pressure and temperature loops reduce human error.

化学反応の分析

Modified Van Leusen Three-Component Reaction (Recent Advance)

Reactants :

-

Tosylmethyl isocyanide (TosMIC)

-

Aldimines (derived from isobutyraldehyde and amines)

Mechanism :

-

In situ generation of aldimine.

-

TosMIC reacts with aldimine to form an intermediate.

-

Cyclization under mild conditions yields 2-isopropylimidazole .

Conditions :

Alkylation and Arylation

This compound undergoes regioselective alkylation at the N-1 position due to steric hindrance from the isopropyl group.

Example Reaction :

Key Data :

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Benzyl bromide | 1-Benzyl-2-isopropylimidazole | K₂CO₃, DMF, 80°C | 78% |

| Allyl chloride | 1-Allyl-2-isopropylimidazole | Et₃N, THF, RT | 65% |

Coordination Chemistry

The nitrogen lone pairs enable this compound to act as a ligand in metal complexes:

Example : Reaction with Cu(II) acetate:

Applications :

-

Catalysis in oxidation reactions.

-

Stabilization of nanoparticles.

Stability and Handling

科学的研究の応用

2-Isopropylimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: The compound has been investigated for its potential as a ligand in biochemical studies and enzyme inhibition assays.

Medicine: Research has explored its use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials, including catalysts and polymers

作用機序

The mechanism of action of 2-Isopropylimidazole involves its interaction with specific molecular targets. In biochemical studies, it can act as a ligand, binding to metal ions or enzyme active sites. This binding can modulate the activity of enzymes or alter the properties of metal complexes. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Key Observations :

- Branching Effects : The isopropyl group in this compound enhances steric bulk compared to linear alkyl substituents (e.g., methyl or ethyl), influencing its coordination geometry in metal complexes. For example, zinc(II) complexes with this compound exhibit tetrahedral coordination, whereas smaller substituents like methyl favor different geometries .

- Thermal Stability : Zinc(II) complexes with this compound demonstrate higher thermal stability (up to 100°C) compared to derivatives with bulkier ligands, which degrade at lower temperatures (e.g., 60°C for compounds with additional water ligands) .

- Solubility : The higher logP of this compound compared to 2-methylimidazole suggests better solubility in organic solvents, making it preferable for applications in polymer chemistry .

Functional and Reactivity Differences

Catalytic Performance in Epoxy Resins

In epoxy curing, this compound shows superior latency (delayed reactivity) compared to 2-ethylimidazole, enabling controlled cross-linking in industrial coatings . Its branched structure reduces premature gelation, a common issue with more reactive derivatives like 2-methylimidazole .

Electronic Properties in Metal Complexes

Density functional theory (DFT) studies reveal that this compound-containing zinc(II) complexes exhibit lower HOMO-LUMO energy gaps (4.2 eV ) compared to analogues with bulkier ligands (5.1 eV ), enhancing their electrophilicity and catalytic activity .

生物活性

2-Isopropylimidazole (2-IP) is an organic compound belonging to the imidazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in various medical applications.

This compound can be synthesized through several methods, including the reaction of isopropylamine with α-dicarbonyl compounds. The synthesis often involves the Debus-Radziszewski method, which allows for the formation of imidazole derivatives under controlled conditions. The resulting compound exhibits unique structural characteristics that contribute to its biological activity.

Antimicrobial Properties

Research has demonstrated that 2-IP exhibits significant antimicrobial activity against a variety of pathogens. In a study assessing the efficacy of imidazole derivatives, 2-IP was shown to inhibit bacterial growth effectively, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of 2-IP have been investigated in various in vitro and in vivo models. A notable study utilized a murine model to evaluate the compound's effects on inflammatory markers. Results indicated that 2-IP significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Case Study: In Vivo Anti-inflammatory Activity

- Model: Murine model of acute inflammation

- Dosage: 50 mg/kg administered orally

- Outcome:

- Decreased paw edema by 70% compared to control

- Reduced histological signs of inflammation in treated groups

Cytoprotective Effects

Further studies have explored the cytoprotective effects of 2-IP on human erythrocytes subjected to oxidative stress. The compound demonstrated a protective effect against hemolysis induced by free radicals, indicating its potential for therapeutic use in oxidative stress-related conditions.

Mechanistic Insights

The biological activities of 2-IP are largely attributed to its ability to interact with various biological targets. Molecular docking studies have revealed that 2-IP binds effectively to cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The binding affinity was found to be comparable to standard anti-inflammatory drugs, highlighting its potential as a lead compound for drug development.

Molecular Docking Analysis

- Target: COX-2 enzyme

- Binding Affinity: -5.516 kcal/mol

- Comparison: Higher affinity than traditional NSAIDs like ibuprofen

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing zinc(II) complexes with 2-isopropylimidazole, and how do reaction conditions influence coordination geometry?

- Methodological Answer : Zinc(II) complexes can be synthesized by reacting this compound with zinc(II) formate in toluene at room temperature. Variations in molar ratios (e.g., 1:2 vs. 1:4 for ligand-to-metal) lead to distinct coordination geometries. For example, [Zn(L)₂(OOCH)₂] (1) adopts a pseudo-tetrahedral geometry, while Zn(L)₃(OCHO)·H₂O (2) includes additional hydrated water and counter-ions, altering its lattice structure . Characterization via single-crystal X-ray diffraction (space groups: P2/c for 1, P-1 for 2) and thermogravimetric analysis (TGA) are critical to confirm structural differences.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key features should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Focus on bands between 1595–1473 cm⁻¹ (C=C/C=N imidazole ring vibrations) and 1398–1295 cm⁻¹ (C-C/C-N vibrations). Carboxylate ligands in complexes show distinct peaks at ~169.3 ppm in ¹³C NMR .

- NMR : In ¹H NMR, methyl protons of the isopropyl group resonate at δ = 1.2 ppm, while N-H protons appear at δ = 13.3 ppm. Discrepancies in chemical shifts between free ligands and complexes indicate coordination effects .

Q. How do thermal stability profiles of this compound complexes inform their potential applications in catalysis or material science?

- Methodological Answer : TGA reveals that [Zn(L)₂(OOCH)₂] (1) is stable up to 100°C, with a 28.5% mass loss (attributed to ligand dissociation), while Zn(L)₃(OCHO)·H₂O (2) loses 55% mass at 90–230°C due to water and ligand release. These profiles highlight the role of hydration and counter-ions in thermal resilience, critical for designing heat-stable catalysts .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity trends in this compound complexes?

- Methodological Answer : DFT optimization of complexes reveals frontier molecular orbital (FMO) gaps and chemical hardness. For example, replacing a formate ligand with this compound in complex 2 reduces the HOMO-LUMO gap by 1.338 eV and chemical hardness by 0.669 eV, enhancing reactivity. Molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) analyses further identify electron-rich regions (e.g., imidazole N atoms) prone to electrophilic attacks .

Q. How should researchers address contradictions in crystallographic data between experimental and DFT-optimized structures?

- Methodological Answer : Discrepancies in bond angles (e.g., N-Zn-N angles differing by ~12° between experimental and DFT-optimized structures) arise from approximations in computational models. Use software like SHELXL for refinement and validate results against experimental data (e.g., CCDC 1850662-1850663). Pairing R-factor analysis (e.g., wR² = 0.138 Å) with DFT error margins ensures robustness .

Q. What strategies can resolve conflicting interpretations of hydrogen-bonding networks in this compound-based coordination polymers?

- Methodological Answer : Combine X-ray diffraction data with Hirshfeld surface analysis to map intermolecular interactions. For instance, complex 1 forms a 2D leaf-like network via C-H···O bonds, while complex 2 adopts rectilinear pillars through O-H···N interactions. Conflicting interpretations are resolved by cross-referencing crystallographic data (e.g., space group symmetries) and thermal desorption profiles .

Q. How do modifications to ligand ratios impact the bioinorganic relevance of this compound-zinc complexes?

- Methodological Answer : Increasing ligand-to-metal ratios introduces additional imidazole ligands, mimicking zinc enzyme active sites (e.g., carboxypeptidase A). Compare coordination geometries (tetrahedral vs. distorted octahedral) and ligand field stabilization energies (LFSE) to assess biomimetic potential. Reference enzyme mimicry studies (e.g., Parkin, 2004) for functional analogies .

Ethical and Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。